DL-Aspartic acid dimethyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

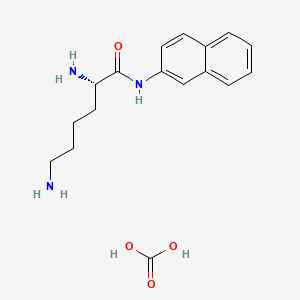

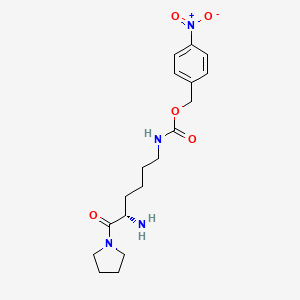

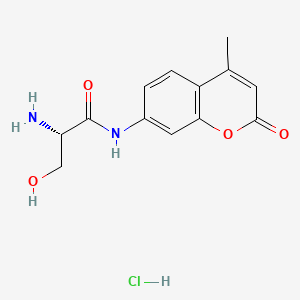

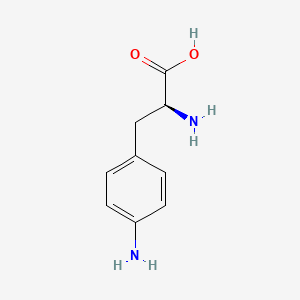

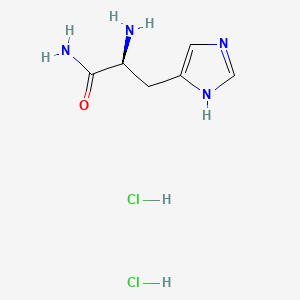

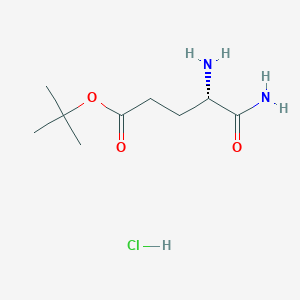

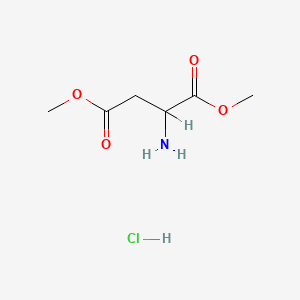

DL-Aspartic acid dimethyl ester hydrochloride is an aspartic acid derivative . It is a white to off-white powder and is used as a useful synthetic intermediate in the synthesis of MK-7246, a potent and selective CRTH2 antagonist for the treatment of respiratory diseases .

Synthesis Analysis

The synthesis of DL-Aspartic acid dimethyl ester hydrochloride involves several steps. A mixture of the crude product, concentrated hydrochloric acid, glacial acetic acid, and water is boiled under reflux for 2-3 hours . The reflux condenser is then replaced by a fractionating column, and the mixture is slowly distilled until the temperature at the head of the column has risen to 108° .Molecular Structure Analysis

The molecular formula of DL-Aspartic acid dimethyl ester hydrochloride is C6H12ClNO4 . Its molecular weight is 197.62 . The InChI Key is PNLXWGDXZOYUKB-UHFFFAOYNA-N .Chemical Reactions Analysis

DL-Aspartic acid dimethyl ester hydrochloride is a useful synthetic intermediate in the synthesis of MK-7246 . It is also used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .Physical And Chemical Properties Analysis

DL-Aspartic acid dimethyl ester hydrochloride is a solid, white to off-white in color . It has a molecular weight of 197.62 . The CAS Number is 14358-33-9 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DL-Aspartic acid dimethyl ester hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to produce other chemicals or as a building block in the synthesis of complex organic molecules.

Pharmaceuticals

This compound can be used in the pharmaceutical industry. While specific applications are not mentioned in the sources, it’s common for such compounds to be used in the synthesis of drugs or as part of drug formulations .

Agrochemicals

Similar to its use in pharmaceuticals, DL-Aspartic acid dimethyl ester hydrochloride can also be used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers.

Dye Manufacturing

The compound is used as an intermediate in the production of dyes . It can be used to create a variety of colors and types of dyes.

Amino Acid Derivative

As an amino acid derivative, DL-Aspartic acid dimethyl ester hydrochloride has potential applications in biological research and medicine . Amino acids and their derivatives are often used in studies of protein structure and function.

Ergogenic Supplements

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Wirkmechanismus

Target of Action

DL-Aspartic acid dimethyl ester hydrochloride, also known as H-DL-Asp(OMe)-OMe.HCl, is a derivative of aspartic acid Aspartic acid derivatives are known to influence the secretion of anabolic hormones , suggesting that they may interact with hormone receptors or enzymes involved in hormone synthesis.

Mode of Action

Amino acid derivatives like this compound are known to play a role in various physiological processes . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its role in influencing the secretion of anabolic hormones , it may be involved in the regulation of metabolic pathways related to energy production and muscle function.

Result of Action

Its role in influencing the secretion of anabolic hormones suggests that it may have effects on muscle growth and recovery .

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32213-95-9, 14358-33-9 |

Source

|

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32213-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.